1-(Trifluoromethyl)naphthalene-3-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)naphthalene-3-acetonitrile is an organic compound with the molecular formula C13H8F3N. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-acetonitrile typically involves the introduction of a trifluoromethyl group to a naphthalene derivative followed by the addition of an acetonitrile group. One common method involves the trifluoromethylation of naphthalene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to a nucleophilic substitution reaction with acetonitrile under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters, thiol derivatives.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-3-acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-acetonitrile involves its interaction with molecular targets through its trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for better interaction with biological membranes and enzymes. The compound can participate in various biochemical pathways, including those involving oxidative stress and redox reactions .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the acetonitrile group.
3-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group and a nitrile group but on a benzene ring instead of a naphthalene ring.
1-(Trifluoromethyl)benzene: Contains only the trifluoromethyl group on a benzene ring.
Uniqueness: 1-(Trifluoromethyl)naphthalene-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H8F3N |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-8-9(5-6-17)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
InChI Key |
OMOSPWKVHWIRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.